(R)-3-(4-Bromo-phenoxy)-pyrrolidine
Description
(R)-3-(4-Bromo-phenoxy)-pyrrolidine is a chiral pyrrolidine derivative characterized by a bromophenoxy substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt (CAS: 1187932-38-2) has a molecular formula of C₁₀H₁₃BrClNO and a molecular weight of 278.57 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the pyrrolidine carbon bearing the phenoxy group, which may influence its binding affinity and biological activity in target systems.
Properties
IUPAC Name |
(3R)-3-(4-bromophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVGXLUIDZSLH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Bromo-phenoxy)-pyrrolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromo-phenoxy)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(4-Bromo-phenoxy)-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Medicine
Research is ongoing to explore the use of ®-3-(4-Bromo-phenoxy)-pyrrolidine in the treatment of diseases such as Alzheimer’s and Parkinson’s due to its ability to interact with specific biological targets.
Industry
In the material science industry, the compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which ®-3-(4-Bromo-phenoxy)-pyrrolidine exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereochemical Effects
Pyrrolidine derivatives with substituents at the 3-position are widely studied. Key analogs include:
| Compound Name | CAS Number | Substituent | Molecular Formula | Key Feature |
|---|---|---|---|---|
| (R)-3-(4-Bromo-phenoxy)-pyrrolidine HCl | 1187932-38-2 | 4-Bromo-phenoxy | C₁₀H₁₃BrClNO | Chiral R-configuration |
| (R)-3-(N-Boc-amino)pyrrolidine | 147081-35-2 | N-Boc-amino | C₉H₁₈N₂O₂ | Boc-protected amine |
| 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine | - | 4-Bromo-3-methyl-phenoxy ethyl | C₁₃H₁₈BrNO | Ethyl linker with methyl group |
The stereochemistry of pyrrolidine derivatives significantly impacts their activity. For instance, highlights that enantiomers of pyrrolidine boronic acids (e.g., R vs. S) adopt similar binding modes in immunoproteasome inhibition but may differ in potency due to chiral recognition . This suggests that the (R)-configuration in this compound could optimize interactions with specific targets compared to its S-enantiomer.
Physicochemical Properties
- Solubility: The hydrochloride salt form of this compound likely improves aqueous solubility compared to neutral analogs like Boc-protected derivatives .
Biological Activity
(R)-3-(4-Bromo-phenoxy)-pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a 4-bromophenoxy group. The presence of the bromine atom and the phenoxy moiety is significant for its biological activity, enhancing its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has been investigated for its potential to act against various bacterial strains, demonstrating promising antimicrobial effects.
- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
The mechanism through which this compound exerts its effects involves:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Induction of Apoptosis : Similar compounds have been found to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
-
Antitumor Activity in Cell Lines :
- A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values were determined using MTT assays, indicating a dose-dependent response.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Data Tables
| Activity Type | Effectiveness | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | High | IC50 = 15 µM | |
| Antimicrobial | Moderate | MIC = 32 µg/mL | |
| Neuroprotective | Promising | Not specified |
Research Findings
Recent studies highlight the following findings regarding this compound:
- Cytotoxic Mechanisms : Research indicates that the compound induces apoptosis through the activation of caspase pathways in cancer cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenoxy group could significantly influence biological activity, guiding future synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
